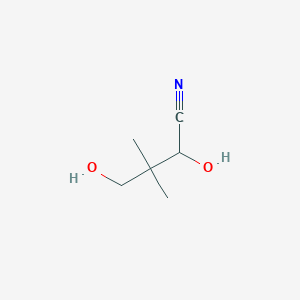
Iridium trichloride
Vue d'ensemble
Description
Iridium trichloride (IrCl3) is a crystalline inorganic solid with excellent electrical conductivity and good transmission in the infrared range . It is used in the field of catalysis and nanomaterial synthesis .
Synthesis Analysis
Iridium trichloride can be synthesized by reduction of iridium (III) chloride using a borohydride reducing agent . This method produces small (~2 nm), uniform, and monodispersed iridium nanoparticles (IrNPs) without the use of surfactants or other solubilizing ligands .
Molecular Structure Analysis
The molecular formula of Iridium trichloride is Cl3Ir . It has an average mass of 298.576 Da and a monoisotopic mass of 297.869446 Da .
Chemical Reactions Analysis
Iridium trichloride can catalyze the ring opening of epoxides by aryl, heterocyclic, or aliphatic amines under mild conditions . The reactions proceed at room temperature to afford the corresponding β-amino alcohols in excellent yields .
Physical And Chemical Properties Analysis
Iridium trichloride is a dark green-black crystalline powder . It has excellent electrical conductivity and good transmission in the infrared range . The molecular weight of Iridium trichloride is 298.57 g/mol .
Applications De Recherche Scientifique
Anticancer Research
Iridium-based compounds, including Iridium trichloride, have emerged as promising candidates for anticancer research . They have unique chemical properties and resemble platinum compounds, which are widely used in cancer treatment . The negligible side effects and flexibility of cyclometalated iridium(III) complexes have garnered significant interest . These complexes have notable benefits in cancer research and treatment .
Synthesis of Ir-Based Complexes
Iridium trichloride is used in the synthesis of iridium-based complexes . The coordination number of iridium complexes determines the number of ligands coordinated to the central iridium atom, which impacts their stability and reactivity . Understanding these complexes is crucial for designing compounds with desired properties .
Biosensing and Bioimaging
Cyclometalated iridium(III) complexes, synthesized using Iridium trichloride, have high quantum yields, significant stock shifts, luminescence qualities, cell permeability, and strong photostability . They have been promising in biosensing and bioimaging .
Phosphorescence of Heavy Metal Complexes
Cyclometalated iridium(III) complexes, which contain a meta-cycle with the E-M-C order σ bond, were synthesized in 1999 . These complexes, synthesized using Iridium trichloride, have been used in the phosphorescence of heavy metal complexes .
Synthesis of Iridium Nanoparticles
Iridium trichloride can be used as a precursor to synthesize Iridium nanoparticles . These nanoparticles have various applications in different fields of science and technology .
Fabrication of OLEDs
Iridium trichloride is used as a starting material to synthesize Iridium complexes that can be used to fabricate Organic Light Emitting Diodes (OLEDs) . OLEDs are widely used in display technology .
Catalyst for Ring Opening of Epoxides
Iridium trichloride can be used as a catalyst for the ring opening of epoxides by aryl, heterocyclic, or aliphatic amines . This reaction is important in organic synthesis .
Preparation of Cyclometalated Iridium Coumarin Complexes
Iridium trichloride can be used to prepare cyclometalated iridium coumarin complexes . These complexes can be used as probes for sensing optical oxygen .
Safety And Hazards
Orientations Futures
Iridium trichloride has potential applications in the field of catalysis and nanomaterial synthesis . For instance, iridium single atoms incorporated in Co3O4 have been found to efficiently catalyze the oxygen evolution in acidic conditions . This highlights the concept of constructing single noble metal atoms incorporated cost-effective metal oxides catalysts for practical applications .
Propriétés
IUPAC Name |
trichloroiridium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ir/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANYXEHCMQHDNX-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ir](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Ir | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275787 | |
| Record name | Iridium trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha form: Brown solid; Beta form: red solid; An olive-green modification also exists; [Merck Index] Brown odorless powder; [Alfa Aesar MSDS] | |
| Record name | Iridium trichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14924 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Iridium trichloride | |
CAS RN |
10025-83-9 | |
| Record name | Iridium trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iridium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iridium chloride (IrCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iridium trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iridium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of iridium trichloride?
A1: Iridium trichloride exists in two forms: anhydrous (IrCl3) and trihydrate (IrCl3·3H2O). The molecular weight of anhydrous iridium trichloride is 298.58 g/mol, while the trihydrate form has a molecular weight of 353.73 g/mol.
Q2: What spectroscopic techniques are used to characterize iridium trichloride complexes?
A2: Researchers commonly employ a range of spectroscopic techniques to characterize iridium trichloride complexes, including:
- NMR spectroscopy: Both 1H and 31P NMR are valuable for determining the structure and dynamics of iridium complexes with phosphine ligands. [, , ]
- IR Spectroscopy: Provides information about the bonding modes of ligands, such as carbonyl (CO) stretching frequencies in iridium carbonyl complexes. [, ]
- UV-Vis Spectroscopy: Useful for studying electronic transitions, particularly metal-to-ligand charge transfer (MLCT) transitions in iridium(III) complexes designed for OLED applications. [, , ]
Q3: How does iridium trichloride act as a catalyst in the aminolysis of epoxides?
A3: While the exact mechanism is not fully elucidated in the provided research, iridium trichloride efficiently catalyzes the ring opening of epoxides by various amines at room temperature. Interestingly, the aminolysis of cyclopentene oxide proceeds faster than that of cyclohexene oxide in the presence of iridium trichloride. [, ]
Q4: Can iridium trichloride catalyze reactions other than aminolysis?
A4: Yes, iridium trichloride demonstrates catalytic activity in various reactions. Research shows its effectiveness in:
- Oxidation of polyhydric alcohols: Iridium trichloride catalyzes the oxidation of D-sorbitol and glycerol using N-bromosuccinimide (NBS) in an acidic solution. [, ]
- Oxidation of threonine: It acts as a catalyst in the oxidation of threonine by hexacyanoferrate(III) ions in an alkaline medium. []
- Hydrogenation of nitrogen heterocycles: Iridium(IV) oxide nanoparticles, synthesized from iridium trichloride hydrate, exhibit high activity in the hydrogenation of various nitrogen heterocycles. []
- Silane Deuteration: Iridium trichloride (IrCl3⋅xH2O), along with other metal salts, effectively catalyzes the deuteration of silanes under a deuterium atmosphere. []
Q5: Does the catalytic activity of iridium trichloride vary depending on the reaction conditions?
A5: Yes, the catalytic activity of iridium trichloride is influenced by reaction conditions. For instance:
- Concentration Effects: In the oxidation of D-sorbitol and glycerol by NBS, the reaction follows first-order kinetics at lower NBS concentrations and tends towards zero-order kinetics at higher concentrations. []
- pH Dependence: The rate of threonine oxidation by hexacyanoferrate(III) shows a first-order dependence on hydroxide ion (OH-) concentration, highlighting the influence of pH on catalytic activity. []
- Temperature Effects: Kinetic studies on the oxidation of D-mannitol and erythritol by NBS, catalyzed by iridium trichloride, reveal a significant temperature dependence, allowing for the calculation of activation parameters. []
Q6: How does iridium trichloride interact with ligands to form complexes?
A6: Iridium trichloride readily reacts with a variety of ligands, including phosphines, amines, and carbonyls, to form diverse complexes. The nature of these interactions depends on the ligand's characteristics and reaction conditions.
- Cyclometalation: Reactions with benzoimidazoles, pyrazines, and other nitrogen-containing heterocycles often lead to cyclometalated iridium(III) complexes, many exhibiting phosphorescent properties promising for OLED applications. [, , , , ]
- Formation of Hydrides: Iridium trichloride reacts with bulky tertiary phosphines to form five-coordinate dihydrides. These hydrides can further react with sodium tetrahydroborate to generate iridium tetrahydroborate complexes. []
- Coordination with Selenoethers: Iridium trichloride forms complexes with bidentate selenoether ligands. These complexes are often polymeric with iridium(III) but can be oxidized to iridium(IV) species. []
Q7: What factors influence the stability and reactivity of iridium trichloride complexes?
A7: The stability and reactivity of iridium trichloride complexes are influenced by factors such as:
- Ligand properties: Steric bulk and electronic properties of the ligands significantly impact complex stability. For instance, bulky phosphine ligands can stabilize five-coordinate iridium hydrides. []
- Oxidation state of iridium: Iridium complexes in different oxidation states exhibit varying reactivity. For example, iridium(III) selenoether complexes are more prone to oxidation to the iridium(IV) state compared to their rhodium(III) counterparts. []
Q8: Are there computational studies on iridium trichloride and its complexes?
A8: Yes, computational chemistry methods are increasingly employed to study iridium trichloride and its complexes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




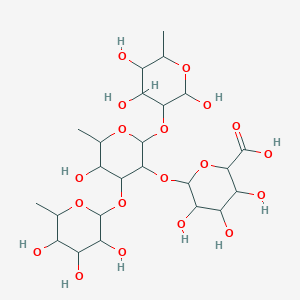
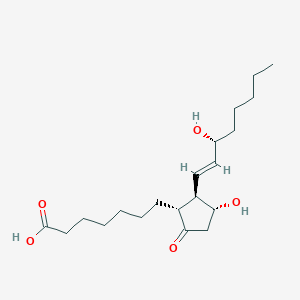


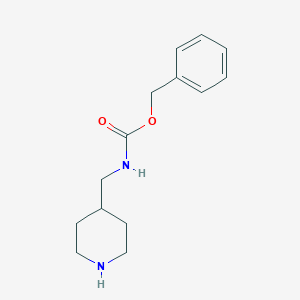
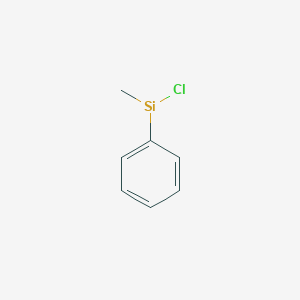
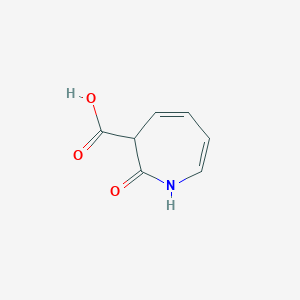

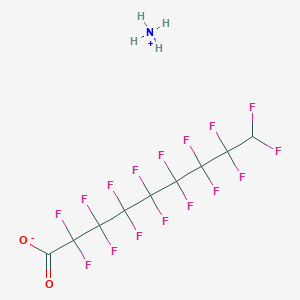

![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)
